Computed Lipophilicity (XLogP3): Impact of the 4-Methyl Branch on Partitioning
The computed XLogP3 value for 6-bromo-4-methylhex-1-ene is 3.2, which is 0.4 log units higher than that of the linear analog 6-bromohex-1-ene (XLogP3 = 2.8) [1][2]. In contrast, the non‑halogenated 4-methylhex-1-ene also exhibits an XLogP3 of 3.2, indicating that the bromine atom does not significantly alter the predicted lipophilicity relative to the parent hydrocarbon [3]. The increased logP versus the linear bromoalkene enhances partitioning into non‑polar media, a parameter that directly influences extraction efficiency and membrane permeability in medicinal chemistry programs.
| Evidence Dimension | Computed partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.2 (unitless) |
| Comparator Or Baseline | 6-Bromohex-1-ene: 2.8; 4-Methylhex-1-ene: 3.2 |
| Quantified Difference | +0.4 vs. 6-bromohex-1-ene; 0.0 vs. 4-methylhex-1-ene |
| Conditions | Predicted by XLogP3 algorithm (PubChem release 2019.06.18/2025.04.14). |
Why This Matters
The 0.4 logP differential allows researchers to select the branched bromoalkene over the linear analog when higher lipophilicity is required for a specific reaction medium or biological compartment.
- [1] PubChem Compound Summary for CID 13119643, 6-Bromo-4-methylhex-1-ene. XLogP3-AA: 3.2. National Center for Biotechnology Information (2025). https://pubchem.ncbi.nlm.nih.gov/compound/6-bromo-4-methylhex-1-ene. View Source
- [2] PubChem Compound Summary for CID 75906, 6-Bromo-1-hexene. XLogP3-AA: 2.8. National Center for Biotechnology Information (2025). https://pubchem.ncbi.nlm.nih.gov/compound/6-bromohex-1-ene. View Source
- [3] PubChem Compound Summary for CID 19589, 4-Methyl-1-hexene. XLogP3-AA: 3.2. National Center for Biotechnology Information (2025). https://pubchem.ncbi.nlm.nih.gov/compound/3769-23-1. View Source
